molecular formula C15H12Cl4N2O2 B14626801 N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-12-4

N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)

Cat. No.: B14626801
CAS No.: 58085-12-4
M. Wt: 394.1 g/mol
InChI Key: SBPWTSADHSTMEX-UHFFFAOYSA-N
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Description

N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is an organic compound that features a naphthalene ring linked to two dichloroacetamide groups through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of naphthalen-1-ylmethanamine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate imine, which subsequently reacts with dichloroacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene core but differs in its functional groups.

    1-Methylnaphthalene: Another naphthalene derivative with different substituents.

    N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with a similar naphthalene structure but different functional groups.

Uniqueness

N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of naphthalene and dichloroacetamide groups, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

58085-12-4

Molecular Formula

C15H12Cl4N2O2

Molecular Weight

394.1 g/mol

IUPAC Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-naphthalen-1-ylmethyl]acetamide

InChI

InChI=1S/C15H12Cl4N2O2/c16-11(17)14(22)20-13(21-15(23)12(18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-13H,(H,20,22)(H,21,23)

InChI Key

SBPWTSADHSTMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Origin of Product

United States

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